1-(2-naphthyl)ethanone O-methyloxime
Description
Nomenclature and Structural Identity
This compound possesses the molecular formula C₁₃H₁₃NO and a molecular weight of 215.25 grams per mole. The compound belongs to the class of oximes, which are derivatives of ketones or aldehydes formed through reaction with hydroxylamine, subsequently modified through O-alkylation to create the oxime ether structure. The systematic nomenclature reflects its derivation from 1-(2-naphthyl)ethanone, commonly known as 2-acetonaphthone, through oxime formation followed by methylation at the oxygen atom.
The structural framework of this compound features a naphthalene ring system attached at the 2-position to an ethanone group, which has been converted to its O-methyloxime derivative. The naphthalene moiety consists of two fused benzene rings, providing an extended aromatic system that significantly influences the compound's electronic properties and chemical behavior. The oxime functional group introduces a carbon-nitrogen double bond with the nitrogen bearing a methoxy substituent, creating the characteristic O-methyloxime structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 215.25 g/mol |
| Functional Groups | Naphthyl, O-methyloxime |
| Chemical Class | Naphthalene oxime ether |
The electron-rich naphthyl group plays a crucial role in stabilizing intermediates during chemical reactions, particularly during nucleophilic attack processes. This stabilization effect makes the compound particularly useful in synthetic applications where controlled reactivity is desired.
Historical Context and Discovery
The development of this compound emerged from the broader exploration of oxime chemistry that began in the nineteenth century, when the term "oxime" was coined as a combination of "oxygen" and "imine". The specific synthesis of naphthalene-based oxime ethers gained prominence as researchers recognized the unique properties imparted by the extended aromatic system of the naphthalene ring.
Historical research into acetonaphthone oxime derivatives, including the O-methyl ether variant, was pioneered through photochemical studies that demonstrated the ability to achieve geometric isomerization under ultraviolet light conditions. Early work by Padwa and Albrecht established fundamental principles for the photoisomerization of acetonaphthone oxime O-methyl ether using 253 or 313 nanometer ultraviolet light, laying the groundwork for understanding the photochemical behavior of these compounds.
The synthetic methodology for producing this compound typically involves a two-step process beginning with the formation of the parent oxime from 1-(2-naphthyl)ethanone and hydroxylamine, followed by O-methylation using appropriate alkylating agents. This synthetic approach has been refined over decades of research to optimize yield and selectivity while minimizing side reactions.
Significance in Organic and Medicinal Chemistry
This compound holds considerable importance across multiple domains of chemical research, particularly in organic synthesis and medicinal chemistry applications. The compound serves as a versatile synthetic intermediate capable of participating in various chemical transformations, including the Beckmann rearrangement, which represents one of the most significant reactions involving oximes.
In medicinal chemistry, derivatives of naphthalene oximes have demonstrated significant biological activities, including antimicrobial effects against various pathogens and anticonvulsant properties in animal models. Research has specifically explored oxime-bearing naphthalene derivatives for their ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates cellular antioxidant responses and has emerged as an effective chemopreventive approach for cancer treatment.
The compound's significance extends to its role in photochemical research, where visible-light-mediated energy transfer catalysis has enabled novel approaches to oxime isomerization. This photochemical reactivity opens pathways to previously inaccessible Z-oxime geometries, providing opportunities for enhanced selectivity in subsequent chemical transformations, including regiocomplementary Beckmann rearrangements that reverse traditional migration preferences.
| Application Domain | Specific Uses | Key Properties |
|---|---|---|
| Synthetic Chemistry | Beckmann rearrangement substrate | High reactivity, stable intermediates |
| Medicinal Chemistry | Antimicrobial and anticonvulsant research | Biological activity, low cytotoxicity |
| Photochemistry | Isomerization studies | Photosensitivity, geometric selectivity |
| Material Science | Intermediate for functional materials | Aromatic system, chemical versatility |
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25g/mol |
IUPAC Name |
(E)-N-methoxy-1-naphthalen-2-ylethanimine |
InChI |
InChI=1S/C13H13NO/c1-10(14-15-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3/b14-10+ |
InChI Key |
UXILCQIEYGDOAG-GXDHUFHOSA-N |
SMILES |
CC(=NOC)C1=CC2=CC=CC=C2C=C1 |
Isomeric SMILES |
C/C(=N\OC)/C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=NOC)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Aromatic Backbone: The naphthyl group in this compound enhances π-π stacking interactions in biological targets, contributing to its anticonvulsant potency. In contrast, Pyriphenox’s dichlorophenyl and pyridinyl groups improve fungicidal activity by targeting sterol biosynthesis in fungi .
- Oxime Ether vs. Oxime Esters : Unlike oxime esters (e.g., derivatives in ), the O-methyloxime group offers greater metabolic stability, reducing hydrolysis in vivo .
Key Findings :
- Anticonvulsant Activity: this compound shows moderate efficacy in maximal electroshock (MES) tests, while triazole-containing analogs exhibit enhanced activity due to improved CNS penetration .
- Antimicrobial Potency : The compound’s naphthyl group contributes to broad-spectrum activity against Gram-positive bacteria, but triazole- or imidazole-substituted derivatives achieve lower MICs against fungi .
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 1-(2-naphthyl)ethanone O-methyloxime, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves two steps: (1) Formation of the oxime by reacting 1-(2-naphthyl)ethanone with hydroxylamine hydrochloride in a solvent like ethanol/water under reflux, and (2) O-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide). Key parameters include reaction temperature (60–80°C for oxime formation), stoichiometry of hydroxylamine (1.2–1.5 equivalents), and solvent polarity for methylation efficiency. Evidence from analogous oxime syntheses suggests yields can vary from 70–85% depending on purity of starting materials .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm the oxime (C=N–O–CH) and naphthyl group signals.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 230.1).
- Infrared (IR) spectroscopy : Peaks at ~1600–1650 cm (C=N stretch) and ~2850–2950 cm (O–CH).
- HPLC : For purity assessment using a C18 column with UV detection at 254 nm. Cross-reference with PubChem or NIST data for validation .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of this compound to favor a specific isomer (E/Z)?
- Methodological Answer : The E/Z ratio is influenced by:
- Reaction pH : Acidic conditions favor the oxime’s keto form, while neutral/basic conditions stabilize the oxime.
- Catalysts : Use of chiral auxiliaries or metal catalysts (e.g., Cu(I)) to direct stereochemistry, as seen in thiophilic metal-mediated reactions .
- Crystallization : Selective crystallization from solvents like hexane/ethyl acetate can isolate the desired isomer. Advanced characterization via X-ray crystallography or NOESY NMR is critical for confirmation .
Q. How can computational chemistry predict the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic stability of E/Z isomers and transition states for methylation.
- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO vs. ethanol) to guide reaction media selection.
- ADMET Prediction : Tools like SwissADME can estimate logP (lipophilicity) and metabolic stability, aiding in biological assay design .
Q. In designing derivatives for biological activity screening, what structural modifications of this compound are most promising?
- Methodological Answer : Prioritize modifications at:
- Oxime Ether Group : Replace O-methyl with bulky substituents (e.g., benzyl) to enhance bioavailability.
- Naphthyl Ring : Introduce electron-withdrawing groups (e.g., NO) to modulate electronic effects, as seen in anticonvulsant oxime ether derivatives .
- Hybrid Molecules : Conjugate with triazole or pyrazole moieties, leveraging known antimicrobial scaffolds .
Data Contradiction and Toxicity Analysis
Q. If studies report conflicting solubility or stability data, how should researchers resolve these discrepancies?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, pH).
- Advanced Characterization : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) for aggregation studies.
- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, NIST) to identify outliers .
Q. Given limited toxicological data, what in vitro assays are appropriate for preliminary safety assessment?
- Methodological Answer :
- Cytotoxicity : MTT assay using HepG2 or HEK293 cells (IC determination).
- Genotoxicity : Ames test (Salmonella strains TA98/TA100) to assess mutagenic potential.
- Environmental Toxicity : Follow OECD guidelines for Daphnia magna acute toxicity testing, referencing frameworks in naphthalene derivative studies .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 230.28 g/mol | |
| LogP (Predicted) | ~3.2 (SwissADME) | |
| Common Solvents | Ethanol, DMSO, Ethyl Acetate | |
| Thermal Stability (DSC) | Decomposition >200°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
